Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-

Catalog No.
S12578697
CAS No.
893724-00-0
M.F
C14H18O3S2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carbo...

CAS Number

893724-00-0

Product Name

Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-

IUPAC Name

3',6',6'-trimethylspiro[1,3-dithiolane-2,4'-5,7-dihydro-1-benzofuran]-2'-carboxylic acid

Molecular Formula

C14H18O3S2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C14H18O3S2/c1-8-10-9(17-11(8)12(15)16)6-13(2,3)7-14(10)18-4-5-19-14/h4-7H2,1-3H3,(H,15,16)

InChI Key

FJLFIOGURHAFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3(CC(C2)(C)C)SCCS3)C(=O)O

Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzofuran moiety fused with a dithiolane ring, creating a distinctive three-dimensional arrangement. The presence of multiple functional groups, including a carboxylic acid and several methyl substituents, enhances its chemical reactivity and potential biological activity. Spiro compounds like this one are known for their rigid conformational features and diverse applications in pharmaceuticals and material sciences.

The reactivity of spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The dithiolane ring can undergo nucleophilic attacks due to the electron-deficient nature of the sulfur atoms.
  • Cyclization Reactions: The compound may participate in cyclization reactions leading to the formation of new spiro compounds or other cyclic structures.

These reactions are often facilitated by various catalysts or specific reaction conditions, such as temperature and solvent choice.

Spiro compounds are recognized for their significant biological properties. Preliminary studies indicate that spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid exhibits potential anticancer activity. In vitro assays have shown that related spiro compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar properties. The unique structural features of spiro compounds contribute to their ability to interact with biological targets effectively.

The synthesis of spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid can be achieved through several methods:

  • Multicomponent Reactions: Utilizing a combination of starting materials in a single reaction vessel can streamline the synthesis process. For example, the Knoevenagel condensation followed by cyclization has been employed successfully for similar compounds .
  • Organocatalytic Methods: Organocatalysts facilitate reactions such as Michael additions or aldol reactions to form spirocyclic structures efficiently .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through controlled heating, making it suitable for synthesizing complex spiro compounds .

Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Material Science: Its unique structural properties make it suitable for use in organic optoelectronic devices and as intermediates in organic synthesis.

Interaction studies involving spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid focus on its binding affinity with various biological targets. These studies help elucidate the mechanism of action for its anticancer effects and assess its potential as a therapeutic agent. Techniques such as molecular docking and binding assays can provide insights into how this compound interacts with proteins or enzymes relevant to cancer progression.

Several compounds share structural similarities with spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid. Notable examples include:

Compound NameStructureUnique Features
SpironolactoneSpironolactoneA synthetic steroid used as a diuretic; contains a lactone ring.
SpirooxindoleSpirooxindoleExhibits diverse biological activities; formed via Michael addition reactions.
SpiropentadieneSpiropentadieneHighly strained structure; known for its reactivity in organic synthesis.

Uniqueness

What distinguishes spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid from these compounds is its specific combination of benzofuran and dithiolane functionalities along with the carboxylic acid group. This unique structural arrangement may enhance its biological activity and applicability in medicinal chemistry compared to other spiro compounds.

By understanding the detailed characteristics and potential applications of this compound, researchers can further explore its utility in various fields, particularly in drug discovery and development.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.06973678 g/mol

Monoisotopic Mass

298.06973678 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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